molecular formula C14H12O4S B14317932 2-Acetylphenyl benzenesulfonate CAS No. 106276-56-6

2-Acetylphenyl benzenesulfonate

Cat. No.: B14317932
CAS No.: 106276-56-6
M. Wt: 276.31 g/mol
InChI Key: VPDVFOVDHKIUSC-UHFFFAOYSA-N
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Description

2-Acetylphenyl benzenesulfonate is an organic compound with the molecular formula C15H12O3S It is a derivative of benzenesulfonic acid and acetophenone, characterized by the presence of both acetyl and benzenesulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylphenyl benzenesulfonate typically involves the reaction of acetophenone with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetyl group of acetophenone reacts with the sulfonyl chloride group, forming the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylphenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

2-Acetylphenyl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetylphenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    2-Benzoyloxyacetophenone: Shares a similar structure but with a benzoyloxy group instead of a benzenesulfonate group.

    Benzenesulfonic acid: The parent compound of 2-acetylphenyl benzenesulfonate, lacking the acetyl group.

    Acetophenone: The parent compound of this compound, lacking the benzenesulfonate group.

Uniqueness: this compound is unique due to the presence of both acetyl and benzenesulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its parent compounds and similar derivatives.

Properties

CAS No.

106276-56-6

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

(2-acetylphenyl) benzenesulfonate

InChI

InChI=1S/C14H12O4S/c1-11(15)13-9-5-6-10-14(13)18-19(16,17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

VPDVFOVDHKIUSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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